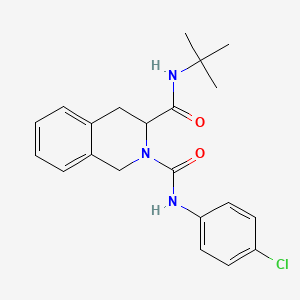

N~3~-(tert-butyl)-N~2~-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N~3~-(tert-butyl)-N~2~-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide is a synthetic molecule that appears to be related to the class of isoquinoline derivatives. These derivatives are known for their presence in various medicinally important compounds, including HIV protease inhibitors and antimalarial drugs .

Synthesis Analysis

The synthesis of related isoquinoline compounds often involves multicomponent reactions and sequential C-N bond formations, as seen in the preparation of fused quinolines and isoquinolines . For N-tert-butyl isoquine, a 4-aminoquinoline antimalarial, the synthesis was achieved through a two-step procedure from inexpensive and readily available starting materials, suggesting a potentially similar approach could be used for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound likely features a tert-butyl group and a 4-chlorophenyl moiety attached to an isoquinoline scaffold. This structure is indicative of a compound that could exhibit interesting pharmacological properties, as tert-butyl groups are often used to improve the metabolic stability of pharmaceuticals .

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. For instance, N-tert-butyldecahydro-3-isoquinoline carboxamide derivatives were prepared by alkylation reactions, demonstrating the reactivity of the carboxamide moiety in such compounds . The presence of a tert-butyl group and a chlorophenyl ring could also influence the reactivity and the types of chemical transformations that this compound can undergo.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, related aromatic polyamides synthesized from tert-butylhydroquinone derivatives exhibit high thermal stability and solubility in organic solvents . These properties are crucial for the practical application of such compounds in pharmaceutical formulations. The tert-butyl group is known to impart steric bulk, which can influence the solubility and stability of the molecule .

Aplicaciones Científicas De Investigación

Antimalarial Applications

N-tert-Butyl isoquine (GSK369796) is a synthetic quinoline developed through a public-private partnership, aiming to address malaria. This compound, derived from a similar chemical scaffold, showcases the potential of N3-(tert-butyl)-N2-(4-chlorophenyl)-isoquinolines in therapeutic applications against Plasmodium falciparum and rodent malaria parasites. The development process of N-tert-Butyl isoquine underscores the importance of such compounds in creating affordable and effective antimalarial drugs (O’Neill et al., 2009).

Material Science Applications

Research involving the synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone showcases another facet of scientific applications. Compounds similar to N3-(tert-butyl)-N2-(4-chlorophenyl)-isoquinolinedicarboxamide contribute to the development of new materials with specific thermal and solubility properties, highlighting their significance in the synthesis of polymers with high thermal stability and solubility in organic solvents (Yang, Hsiao, & Yang, 1999).

Benzodiazepine Receptor Research

The study of peripheral benzodiazepine receptors involves compounds like 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, related to the chemical structure . This research provides insights into the physiological roles and potential therapeutic applications of benzodiazepine receptors, especially in contexts like inflammation and neuropharmacology (Torres et al., 1999).

Synthetic Chemistry

The synthesis and structural modification of related compounds demonstrate the versatility of N3-(tert-butyl)-N2-(4-chlorophenyl)-isoquinolines in producing a variety of chemical entities. These entities are pivotal in exploring novel therapeutic agents and understanding the relationship between chemical structure and biological activity (Fan, Lever, & Lever, 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-N-tert-butyl-2-N-(4-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O2/c1-21(2,3)24-19(26)18-12-14-6-4-5-7-15(14)13-25(18)20(27)23-17-10-8-16(22)9-11-17/h4-11,18H,12-13H2,1-3H3,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEAYRZQLLLRNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2507459.png)

![3-Methyl-6-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2507462.png)

![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)